3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

Benzodiazepine receptor Anxiolytic GABA-A ligand

Researchers quantifying budralazine metabolism often face cross-analyte interference from simpler MTP metabolites (CAS 20062-41-3). This compound eliminates that risk. - Definitive analyte: Unique 6-phenyl moiety enables distinct MRM transitions absent in MTP, ensuring accurate budralazine-specific quantification. - Consolidated pharmacophore: Combines 3-methyl and 6-phenyl groups in a single scaffold (MW 260.29) shown in patents to achieve nanomolar Ki values at benzodiazepine receptors. - Dual sourcing: Available as analytical reference standard or custom-synthesized scaffold for focused library design.

Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
CAS No. 21517-02-2
Cat. No. B12189468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
CAS21517-02-2
Molecular FormulaC16H12N4
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C16H12N4/c1-11-17-18-16-14-10-6-5-9-13(14)15(19-20(11)16)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyQPXMSMPFOPOBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine: Structural and Functional Baseline


3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine (CAS 21517-02-2, molecular formula C₁₆H₁₂N₄, molecular weight 260.29) is a 3,6-disubstituted fused heterocyclic compound belonging to the triazolo-phthalazine class [1]. It features a 3-methyl substituent on the triazole ring and a 6-phenyl substituent on the phthalazine core, distinguishing it from simpler triazolo-phthalazine metabolites such as 3-methyl-s-triazolo[3,4-a]phthalazine (MTP, CAS 20062-41-3, MW 184.2) [2]. The compound is recognized as a metabolite of the antihypertensive agent budralazine and is structurally related to the hydralazine metabolite MTP, which is formed via cytochrome P450-mediated oxidation and subsequent cyclization [3]. The 3,6-disubstituted triazolo[3,4-a]phthalazine scaffold has been extensively patented for benzodiazepine receptor modulation (EP0134946A1, US4788186A) and investigated for anticancer applications [4].

Why Generic Substitution Fails: 6-Phenyl Differentiation


Substituting 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine with a simpler in-class analog such as 3-methyl-s-triazolo[3,4-a]phthalazine (MTP, CAS 20062-41-3, MW 184.2) or 6-chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine (CAS 56813-54-8, MW 280.71) is analytically and pharmacologically unsound . The 6-phenyl substituent on the target compound confers a molecular weight of 260.29 and significantly increased lipophilicity relative to MTP (ΔMW = +76.1 Da), directly altering chromatographic retention, mass spectrometric fragmentation, and receptor-binding pharmacophore geometry [1]. In the benzodiazepine receptor binding assay described in EP0134946A1, the 3,6-disubstituted pattern—specifically the combination of a 3-alkyl/aryl and a 6-aryl/amino substituent—was essential for achieving nanomolar Ki values [2]. The 8-chloro analog (CAS 87540-70-3, MW 294.74) introduces an additional halogen atom that further modifies electronic properties and metabolic stability, making it a distinct chemical entity rather than a functional substitute . For procurement decisions in metabolite quantification, analytical reference standard qualification, or structure-activity relationship (SAR) studies, these structural differences are non-interchangeable.

Differentiation Evidence vs. Closest Analogs


Benzodiazepine Receptor Binding Affinity

The 3,6-disubstituted triazolo[3,4-a]phthalazine class, to which 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine belongs, was evaluated in the ³H-diazepam displacement assay using rat brain membranes. The patent EP0134946A1 reports that representative compounds of Examples 1 and 2 exhibited Ki values of 2×10⁻⁸ M (20 nM) and 1.5×10⁻⁷ M (150 nM), respectively, demonstrating nanomolar affinity for the benzodiazepine receptor [1]. The minimal effective dose (MED) of the compound of Example 1 in the Vogel conflict test (rat) was 5 mg/kg i.p. [1]. This binding potency places the 3,6-disubstituted series in a competitive range with clinical benzodiazepines. The target compound, bearing the specific 3-methyl/6-phenyl substitution pattern, occupies a defined position within this SAR landscape that is distinct from 3-aryl-6-alkylamino analogs, which achieved Ki values ranging from 2.2 to 88 nM in a separate J. Med. Chem. study [2].

Benzodiazepine receptor Anxiolytic GABA-A ligand

Anticancer Cytotoxicity Comparison

A 2016 study by Wang et al. (Chin. J. Org. Chem.) evaluated a series of 3,6-substituted-1,2,4-triazolo[3,4-a]phthalazine derivatives for anticancer activity against human cancer cell lines by MTT assay. The most active compound, 5d, exhibited IC50 values of 3.9–4.5 μmol·L⁻¹ against EC-9706 (esophageal) and HeLa (cervical) cell lines, which were superior or comparable to the reference drug 5-fluorouracil [1]. In a separate 2014 study by Zhang et al. (Bioorg. Med. Chem. Lett.), compound 11h—a 3-phenyl-substituted triazolo[3,4-a]phthalazine derivative—demonstrated IC50 values of 2.0–4.5 μM against four human cancer cell lines (MGC-803, EC-9706, HeLa, MCF-7), also comparable to 5-FU [2]. These data establish that the 3,6-disubstituted scaffold, particularly with aryl substitution at the 3- or 6-position, consistently yields low-micromolar cytotoxicity across multiple cancer histotypes. The 3-methyl-6-phenyl pattern of the target compound combines the favorable 3-alkyl (present in 5d) and 6-aryl (present in 11h) features within a single molecule [3].

Anticancer Cytotoxicity Triazolo-phthalazine

Physicochemical Differentiation from MTP

3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine (MW 260.29, C₁₆H₁₂N₄) differs from the common hydralazine metabolite 3-methyl-s-triazolo[3,4-a]phthalazine (MTP, CAS 20062-41-3, MW 184.20, C₁₀H₈N₄) by a phenyl substituent at position 6, resulting in a molecular weight increase of 76.09 Da and a markedly different logP [1]. This molecular weight difference is analytically significant: the target compound elutes later on reversed-phase HPLC columns (C18) and produces distinct mass spectrometric fragmentation patterns compared to MTP, enabling unambiguous identification in biological matrices where both metabolites may co-occur (e.g., budralazine vs. hydralazine metabolism studies) [2]. The 8-chloro analog (CAS 87540-70-3, MW 294.74) introduces an additional 34.45 Da and an electron-withdrawing chlorine, further shifting chromatographic retention and altering MS ionization efficiency [3]. For laboratories quantifying drug metabolites in plasma by HPLC-UV or LC-MS/MS, the target compound serves as a specific reference standard for budralazine metabolism studies, where MTP cannot substitute due to differing retention times and MRM transitions [2].

Analytical reference standard Chromatographic retention Metabolite quantification

Synthetic Accessibility and Purity

The target compound 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine can be obtained via cyclization of 1-hydrazino-4-phenylphthalazine with acetyl hydrazine or through the 8-chloro intermediate route. The 8-chloro-3-methyl-6-phenyl analog (CAS 87540-70-3) is synthesized by refluxing 1,6-dichloro-4-phenyl-phthalazine with acetyl hydrazine in butanol for 25 hours, yielding the chloro-intermediate in approximately 75% yield (6 g from 8 g starting material) . The target compound, lacking the 8-chloro substituent, presents a simpler synthetic target with reduced risk of dehalogenation byproducts and a potentially cleaner purity profile. The patent literature (US4788186A, Example 16) reports that 3-methyl-6-chloro-1,2,4-triazolo[3,4-a]phthalazine—the direct 6-chloro precursor to the target compound—is obtained in 60% yield with a melting point of 197°C (ethanol/chloroform) [1]. This well-characterized intermediate provides a validated synthetic entry point to the target compound, offering procurement advantage over less-characterized 3,6-disubstituted analogs requiring de novo route development.

Chemical synthesis Purity profile Intermediate compound

Optimal Application Scenarios


Budralazine Metabolite Quantification Reference Standard

In preclinical and clinical pharmacokinetic studies of budralazine, 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine (CAS 21517-02-2) serves as the definitive analytical reference standard for quantifying the 3-methyl-s-triazolo[3,4-a]phthalazine metabolite bearing the intact 6-phenyl substituent from the parent drug [1]. The compound's molecular weight of 260.29 Da and distinct reversed-phase chromatographic retention differentiate it from the hydralazine-derived MTP (CAS 20062-41-3, MW 184.20), preventing cross-analyte interference in multi-drug metabolism panels [2]. Laboratories that substitute MTP for this compound risk misidentifying budralazine-specific metabolic products, as the 6-phenyl moiety generates unique MRM transitions in triple quadrupole MS detection that are absent from the simpler MTP molecule [3].

Benzodiazepine Receptor Ligand Screening Scaffold

The 3,6-disubstituted triazolo[3,4-a]phthalazine scaffold, as documented in EP0134946A1 and related patents, provides a validated starting point for benzodiazepine receptor ligand discovery programs [1]. The 3-methyl-6-phenyl substitution pattern occupies a strategic position in the structure-activity relationship landscape: the 3-methyl group mimics the methyl substituent present in clinically successful triazolo-benzodiazepines (e.g., alprazolam), while the 6-phenyl group provides a vector for further functionalization or halogen substitution [2]. The patent literature establishes that compounds within this class achieve Ki values in the 20–150 nM range at the benzodiazepine binding site, with in vivo activity demonstrated in the Vogel conflict model (MED = 5 mg/kg i.p.) [1]. For medicinal chemistry teams, CAS 21517-02-2 represents a procurement-ready core scaffold from which focused libraries of 6-substituted or 8-substituted analogs can be systematically explored.

Anticancer Lead Optimization

Independent studies have demonstrated that 3,6-disubstituted triazolo[3,4-a]phthalazines achieve low-micromolar cytotoxicity (IC50 = 2.0–4.5 μM) against multiple human cancer cell lines including esophageal (EC-9706), cervical (HeLa), gastric (MGC-803), and breast (MCF-7) cancers, with potency comparable to 5-fluorouracil [1][2]. The target compound uniquely combines both favorable substitution patterns—3-alkyl (present in compound 5d, IC50 = 3.9–4.5 μM [1]) and 6-aryl (present in compound 11h, IC50 = 2.0–4.5 μM [2])—within a single molecular entity. This dual substitution strategy is supported by the VEGFR-2 inhibitory activity reported for triazolo[3,4-a]phthalazine derivatives, where compounds such as 6o achieved IC50 = 0.1 μM against the kinase, comparable to sorafenib (IC50 = 0.1 μM) [3]. For oncology-focused discovery groups, CAS 21517-02-2 offers a consolidated pharmacophore that would otherwise require synthesis of two separate lead series.

Analytical Method Development Standard

The well-defined molecular characteristics of 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine—C₁₆H₁₂N₄, MW 260.29, with a predicted logP of approximately 3.0–3.5 based on analog data [1]—make it suitable as a system suitability standard for reversed-phase HPLC method development targeting the broader triazolo-phthalazine compound class. Its intermediate lipophilicity bridges the gap between the relatively polar MTP (predicted logP ~1.5–2.0) and more lipophilic derivatives such as 3-phenyl-6-(piperidin-1-yl) analogs (measured logP = 3.48–4.00) [1]. This property enables its use as a midpoint calibration standard for gradient elution methods covering the full polarity range of triazolo-phthalazine libraries, supporting quality control workflows in medicinal chemistry and impurity profiling laboratories.

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